(R)-Acalabrutinib
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDENQIQQYWYTPO-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CCC[C@@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1952316-43-6 | |
| Record name | Acalabrutinib, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1952316436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acalabrutinib, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J82PAQ862 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Overview of Acalabrutinib As a Targeted Molecular Probe in Research
Historical Context of Bruton's Tyrosine Kinase Inhibition
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells. frontiersin.orgamazonaws.com The significance of BTK was first identified through its association with X-linked agammaglobulinemia (XLA), a genetic disorder characterized by the absence of mature B-cells, leading to severe immunodeficiency. medchemexpress.com This discovery pinpointed BTK as a promising therapeutic target for B-cell malignancies and autoimmune diseases where BCR signaling is dysregulated. amazonaws.comfda.gov
The development of the first-in-class BTK inhibitor, ibrutinib (B1684441), revolutionized the treatment of various B-cell cancers. clinicaltrials.gov Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition. frontiersin.orgnih.gov While highly effective, research revealed that ibrutinib's activity was not entirely specific to BTK. It was found to inhibit other kinases, such as those in the TEC and EGFR families, which could lead to off-target effects. researchgate.netfrontiersin.org This lack of complete selectivity highlighted the need for more targeted BTK inhibitors to improve the therapeutic window and serve as more precise research tools.
Evolution of Acalabrutinib (B560132) as a Second-Generation Inhibitor
In response to the limitations of first-generation BTK inhibitors, a new wave of more selective compounds was developed, with acalabrutinib (formerly ACP-196) at the forefront. researchgate.net Acalabrutinib was rationally designed to be a more potent and selective second-generation BTK inhibitor. researchgate.net Like ibrutinib, it is an irreversible inhibitor that covalently binds to the same Cys481 residue in BTK's ATP-binding pocket. nih.govmedchemexpress.com
However, extensive preclinical research demonstrated that acalabrutinib has a significantly improved selectivity profile compared to ibrutinib. frontiersin.orgscispace.com It exhibits substantially less off-target activity against other kinases, which is a key differentiator. researchgate.net This heightened selectivity is attributed to the unique butynamide group in acalabrutinib's structure, which, while reactive, is less so than the acrylamide (B121943) group of ibrutinib, thereby limiting interactions with other kinases that have a similar cysteine residue. scispace.com This enhanced specificity not only has clinical implications but also makes acalabrutinib a superior molecular probe for dissecting the precise roles of BTK in cellular processes without the confounding effects of inhibiting other signaling pathways. swissmedic.ch
The improved selectivity of acalabrutinib over ibrutinib is evident when comparing their half-maximal inhibitory concentrations (IC50) against a panel of kinases.
| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) |
| BTK | 5.1 | 1.5 |
| ITK | >1000 | 7.1 |
| TEC | 37 | 2.0 |
| EGFR | >1000 | 9.5 |
| ERBB2 | >1000 | 26 |
| BLK | 33 | 0.8 |
| Data sourced from comparative preclinical studies. nih.govfda.gov.tw |
Significance of Acalabrutinib's Enantiomeric Purity in Research
Acalabrutinib is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms known as enantiomers: (S)-acalabrutinib and (R)-acalabrutinib. nih.govfrontiersin.org The commercially developed and clinically utilized form of the drug is the single (S)-enantiomer. nih.gov In the realm of molecular probes, the use of a single, highly active enantiomer is of paramount importance for obtaining clear and interpretable research data.
The biological activity of chiral molecules can differ significantly between enantiomers because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each form. nih.gov Research has confirmed that the pharmacological activity of acalabrutinib resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is significantly less potent in its inhibition of BTK. researchgate.net
A study detailing the pharmacological profile of acalabrutinib and its enantiomer provided clear quantitative data on their differential activity.
| Compound | BTK IC50 (nM) | p-BTK (Y223) in PBMC IC50 (nM) | p-BTK (Y223) in hWB IC50 (nM) |
| (S)-Acalabrutinib | 3 | 8 | 10 |
| This compound | 592 | >10,000 | >10,000 |
| This table illustrates the potent and selective activity of the S-enantiomer (acalabrutinib) compared to its R-enantiomer. PBMC: Peripheral Blood Mononuclear Cell, hWB: human Whole Blood. medchemexpress.com |
The development of validated chiral chromatographic methods has been crucial for ensuring the enantiomeric purity of acalabrutinib. nih.gov These techniques allow for the separation and quantification of the (R)-enantiomer, confirming that the material used in research studies meets the required high level of purity. nih.gov This analytical rigor is essential for the validity of research findings where acalabrutinib is used to probe BTK function. The synthesis of enantiomerically pure acalabrutinib, often starting from a chiral precursor, is a key step in its manufacturing process to avoid the issue of racemization.
Stereochemical Characterization and Enantiomeric Purity Assessment of Acalabrutinib
Structural Stereochemistry of Acalabrutinib (B560132)
Acalabrutinib is a chiral molecule belonging to the imidazopyrazine class. researchgate.netnih.govresearchgate.net Its chemical structure contains a single stereocenter, which results in the existence of two non-superimposable mirror-image isomers, known as enantiomers. researchgate.netnih.govresearchgate.net The stereocenter is located at the C-2 position of the pyrrolidine (B122466) ring. nih.govnih.gov
The pharmacologically active form of the drug is the (S)-enantiomer. nih.gov Its systematic chemical name is 4-{8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide. nih.gov The other enantiomer, (R)-acalabrutinib, is considered an impurity or distomer. researchgate.netfda.gov The absolute stereochemistry of acalabrutinib is a critical factor, as it dictates the molecule's three-dimensional arrangement and, consequently, its interaction with its biological target. researchgate.netnih.gov The molecular formula for acalabrutinib is C26H23N7O2. nih.govfda.gov
Analytical Methodologies for Enantiomeric Separation and Quantification
Ensuring the enantiomeric purity of acalabrutinib is a critical quality control parameter in its production. fda.gov.tw Regulatory bodies require stringent testing to quantify the presence of the unwanted (R)-enantiomer. fda.gov.twamericanpharmaceuticalreview.com To achieve this, specialized analytical techniques capable of distinguishing between the two enantiomers are employed. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of acalabrutinib enantiomers. researchgate.netnih.govresearchgate.net A validated, selective enantiomeric chromatographic technique has been developed to assess the enantiomeric purity of the bulk drug. nih.gov
This method utilizes an immobilized amylose-based chiral stationary phase (CSP), which creates a chiral environment allowing for differential interaction with the two enantiomers. researchgate.netnih.govresearchgate.net The separation is achieved using a specific mobile phase composition of methyl tert-butyl ether, ethanol, and ethylenediamine (B42938) in a 60:40:0.1 (v/v/v) ratio. researchgate.netnih.gov This system provides effective resolution between the (S)- and (R)-enantiomers, allowing for accurate quantification of the (R)-enantiomer even at very low levels. nih.govresearchgate.net The method has been validated for its accuracy, precision, and linearity, proving its suitability for quality control. researchgate.netresearchgate.net
Table 1: Validated Chiral HPLC Method Parameters for Acalabrutinib Enantiomeric Purity
| Parameter | Value / Description | Source |
|---|---|---|
| Stationary Phase | Immobilized amylose-based chiral column | researchgate.netnih.govresearchgate.net |
| Mobile Phase | Methyl tert-butyl ether / Ethanol / Ethylenediamine (60:40:0.1% v/v) | researchgate.netnih.gov |
| Total Runtime | 20 minutes | nih.govresearchgate.net |
| Resolution (Rs) | > 2.5 between enantiomers | nih.govresearchgate.net |
| LOD for (R)-enantiomer | 0.06 µg/mL | nih.govresearchgate.net |
| LOQ for (R)-enantiomer | 0.2 µg/mL | nih.govresearchgate.net |
| Linearity (R²) for (R)-enantiomer | > 0.999 | nih.govresearchgate.net |
| Recovery of (R)-enantiomer | 95% to 102% | nih.govresearchgate.net |
Vibrational Optical Activity (VOA) methods, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), have emerged as powerful techniques for determining the absolute configuration of chiral molecules directly in the solution phase. mdpi.com These methods measure the differential interaction of chiral molecules with left and right circularly polarized light and can provide an unambiguous assignment of the absolute stereochemistry by comparing experimental spectra with quantum chemical calculations. mdpi.comcas.cz Although specific VCD or ROA studies for acalabrutinib are not widely published, these techniques represent the state-of-the-art for non-destructive stereochemical analysis and are crucial for confirming the structure of chiral drug candidates and ensuring the integrity of chiral centers during synthesis. mdpi.com The official specifications for acalabrutinib mandate a test for enantiomeric purity, underscoring the importance of these analytical capabilities. fda.gov.tw
Impact of Chirality on In Vitro Pharmacological Properties
The chirality of acalabrutinib has a profound impact on its pharmacological activity. researchgate.net The therapeutic effect of the drug is derived from its function as a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). nih.govncats.io This inhibitory activity is stereospecific, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. researchgate.net
Research has shown that the inversion of the stereochemistry at the chiral center leads to a dramatic loss in BTK inhibitory potency. researchgate.net The (S)-enantiomer (acalabrutinib) inhibits purified BTK with a half-maximal inhibitory concentration (IC50) of 3 nM. ncats.io In contrast, its counterpart, the (R)-enantiomer, demonstrates a roughly 130-fold decrease in its ability to inhibit the BTK enzyme. researchgate.net This stark difference in activity underscores the critical importance of controlling the stereochemistry during the synthesis of acalabrutinib to produce a drug that is both highly effective and pure. nih.govnih.gov
Table 2: In Vitro BTK Inhibitory Potency of Acalabrutinib Enantiomers
| Enantiomer | BTK Inhibitory Potency | Source |
|---|---|---|
| (S)-Acalabrutinib | IC50 = 3 nM | ncats.io |
| This compound | ~130-fold less potent than the (S)-enantiomer | researchgate.net |
Table of Compounds
| Compound Name | Class / Type |
|---|---|
| Acalabrutinib | (S)-enantiomer, Active Pharmaceutical Ingredient |
| This compound | (R)-enantiomer, Distomer |
| Methyl tert-butyl ether | HPLC Mobile Phase Component |
| Ethanol | HPLC Mobile Phase Component |
| Ethylenediamine | HPLC Mobile Phase Component |
Asymmetric Synthesis Methodologies for Acalabrutinib
Strategies for Stereoselective Synthesis of the Acalabrutinib (B560132) Enantiomer
The production of enantiomerically pure drugs is a critical aspect of pharmaceutical manufacturing, as different enantiomers of a molecule can have distinct biological activities. nih.gov One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even cause adverse effects. nih.gov To ensure the safety and efficacy of acalabrutinib, its synthesis is designed to produce the specific (S)-enantiomer. The primary strategies employed are the use of a chiral starting material and the separation of enantiomers. nih.govscispace.comnih.gov
The most prominent strategy for synthesizing the acalabrutinib enantiomer involves a chiral pool approach. nih.govscispace.com This method utilizes a readily available, enantiomerically pure natural product as a starting material to introduce the required stereochemistry. In the synthesis of acalabrutinib, a commercially available chiral proline derivative, specifically an (S)-pyrrolidine derivative, serves as the key chiral building block. nih.govscispace.com
The synthesis often commences with the coupling of this chiral proline fragment with an achiral portion of the molecule. nih.gov For instance, one reported pathway involves the amidation of an intermediate derived from 4-bromo benzoic acid with the chiral proline derivative to yield the core structure with the correct stereocenter already established. nih.gov This approach is advantageous as it avoids the need for a separate chiral resolution step or the development of a complex asymmetric catalyst, leveraging the inherent chirality of the starting material. scispace.com
While chiral pool synthesis is a dominant strategy, asymmetric catalysis represents an alternative approach for creating chiral molecules. scispace.comdntb.gov.ua This method uses a small amount of a chiral catalyst to convert an achiral starting material into a chiral product with high enantioselectivity. scispace.com In the broader context of synthesizing kinase inhibitors, methods like asymmetric transfer hydrogenation using iridium catalysts and asymmetric conjugate additions with rhodium catalysts have been successfully employed. sci-hub.seacs.org For instance, the synthesis of a complex Bruton's tyrosine kinase (BTK) inhibitor with multiple chiral elements utilized a highly efficient asymmetric rhodium-catalyzed conjugate addition to establish a key stereocenter. acs.orgacs.org However, based on available literature, the application of asymmetric catalysis directly for the key stereocenter of acalabrutinib appears less common than the chiral pool strategy.
Chiral resolution is a technique used to separate a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomeric components. scispace.com This can be performed at various stages of a synthesis. scispace.com While some related BTK inhibitors like Zanubrutinib are produced via classical resolution with a chiral acid, acalabrutinib's enantiomeric purity is often ensured through analytical-scale chromatographic methods. nih.govnih.gov
A specific and selective chiral high-performance liquid chromatography (HPLC) method has been developed to separate and quantify the enantiomers of acalabrutinib. nih.gov This technique is crucial for quality control, ensuring the final product meets the required enantiomeric purity. The method employs an immobilized amylose-based chiral stationary phase, which allows for effective separation of the (S)- and (R)-enantiomers. nih.gov This analytical method can detect the unwanted (R)-enantiomer at very low levels, confirming the high enantiomeric excess of the final drug substance. nih.govresearchgate.net
| Parameter | Details of Chiral HPLC Method for Acalabrutinib |
| Stationary Phase | Immobilized amylose-based chiral stationary phase |
| Mobile Phase | Methyl tert-butyl ether/ethanol/ethylenediamine (B42938) (60:40:0.1% v/v) |
| Resolution (Rs) | > 2.5 between enantiomers |
| Limit of Detection (LOD) for R-enantiomer | 0.06 µg/mL |
| Limit of Quantification (LOQ) for R-enantiomer | 0.2 µg/mL |
| This table summarizes the key parameters of the validated chiral HPLC method for the enantiomeric separation of acalabrutinib, as reported in the literature. nih.gov |
Key Synthetic Intermediates and Reaction Pathways
The synthesis of acalabrutinib involves several key intermediates and a convergent reaction pathway. The core structure is typically assembled from two main fragments: the chiral pyrrolidine-imidazo[1,5-a]pyrazine portion and the N-(pyridin-2-yl)benzamide side chain. sci-hub.segoogle.com
One common pathway starts with 4-bromobenzoic acid, which is converted to an amide by reacting it with 2-aminopyridine. nih.govsci-hub.se The resulting 4-bromo-N-(pyridin-2-yl)benzamide can then undergo a Miyaura borylation to create a boronic ester. sci-hub.se
Separately, the synthesis of the heterocyclic core often begins with a substituted pyrazine, such as 2,3-dichloropyrazine (B116531) or (3-chloropyrazin-2-yl)methanamine. acs.orgresearchgate.net This piece is elaborated and cyclized with the chiral (S)-pyrrolidine derivative to form the crucial intermediate, (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate. innospk.com This intermediate contains the established chiral center and the reactive bromide necessary for the subsequent coupling step.
The two main fragments are then joined via a Suzuki coupling reaction. acs.org The boronic ester of the benzamide (B126) side chain is coupled with the bromo-substituted imidazopyrazine core. sci-hub.se This forms the key intermediate (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide after deprotection. google.com The final step is the acylation of the secondary amine on the pyrrolidine (B122466) ring with 2-butynoic acid to furnish acalabrutinib. google.com
| Compound Name | Role in Synthesis |
| (S)-proline derivative | Chiral source |
| 4-bromo-N-(pyridin-2-yl)benzamide | Precursor to the benzamide side chain |
| (3-chloropyrazin-2-yl)methanamine | Intermediate for the imidazopyrazine core acs.orgresearchgate.net |
| (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate | Key chiral intermediate innospk.com |
| (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide | Penultimate intermediate before final acylation google.com |
| 2-butynoic acid | Final acylating agent google.com |
| This table lists key intermediates in the synthesis of acalabrutinib and their respective roles in the reaction pathway. |
Process Chemistry Considerations for Enantiopure Acalabrutinib Production
The transition from a laboratory-scale synthesis to a robust commercial manufacturing process for enantiopure acalabrutinib requires addressing several key challenges. acs.org Process chemistry focuses on developing safe, scalable, cost-effective, and high-yield procedures suitable for industrial production. google.comgoogle.com
A significant challenge in the acalabrutinib synthesis is the potential for racemization (loss of enantiomeric purity) of the chiral center. acs.org It was discovered that a key uncyclized intermediate was prone to epimerization under the acidic conditions used for the subsequent cyclization reaction to form the imidazole (B134444) ring. acs.org The original process, conducted at a high temperature of 80 °C, led to the erosion of stereochemical integrity. acs.org Process optimization was required to find conditions that facilitate the cyclization while preventing the racemization of this sensitive intermediate.
Another critical aspect of process chemistry is crystallization control. acs.org The final crystallization step of acalabrutinib was found to be prone to "oiling out," where the product separates as a liquid instead of a solid, complicating isolation and purification. acs.org Developing a robust crystallization protocol was essential to ensure consistent product quality and yield. Furthermore, understanding the polymorphic landscape of key intermediates was necessary to resolve issues such as poor filtration characteristics. acs.org
Efforts have also been made to develop more industrially viable and cost-effective processes by avoiding expensive reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and cryogenic conditions (-78 °C), which are not ideal for large-scale production. google.com The optimization of the final coupling reaction with 2-butynoic acid has also been a focus, with the goal of improving yields and avoiding the need for specialized equipment like microwave reactors. google.com These process improvements contribute to a more efficient and robust manufacturing process for producing enantiopure acalabrutinib. acs.org
Molecular and Cellular Pharmacology of Acalabrutinib Enantiomer
Covalent Binding Mechanism to Bruton's Tyrosine Kinase (BTK)
Acalabrutinib (B560132) is a second-generation inhibitor that potently and selectively targets Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway. patsnap.comnih.gov Its mechanism of action is centered on the formation of a covalent bond with a specific residue within the active site of the BTK enzyme. patsnap.comacs.org This irreversible interaction effectively neutralizes the kinase's activity, leading to the disruption of downstream signaling cascades that are vital for B-cell proliferation and survival. patsnap.com
The high specificity of acalabrutinib for BTK is a key characteristic that distinguishes it from earlier generation inhibitors. patsnap.com Acalabrutinib possesses a reactive butynamide group that specifically targets and forms a covalent bond with the thiol group of the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of BTK. nih.govresearchgate.netnih.govresearchgate.net This targeted interaction is highly specific, contributing to the drug's potent on-target effects. nih.gov The covalent nature of this bond leads to the irreversible inhibition of BTK. patsnap.comacs.org The unique structural properties of acalabrutinib, including its butynamide "warhead," are designed to optimize this interaction with Cys481, thereby enhancing its selectivity for BTK. researchgate.netfrontiersin.org
The formation of the covalent bond between acalabrutinib and the Cys481 residue results in the irreversible inhibition of BTK's kinase activity. patsnap.comacs.org By permanently occupying the ATP-binding site, acalabrutinib prevents the phosphorylation of BTK and its subsequent activation of downstream signaling pathways. nih.govresearchgate.net This sustained inhibition of BTK is a critical aspect of acalabrutinib's therapeutic efficacy. The irreversible nature of this binding ensures a prolonged duration of action, effectively shutting down the hyperactive BCR signaling that is characteristic of certain B-cell malignancies. patsnap.com
Kinome Selectivity Profiling and Off-Target Interaction Analysis
Acalabrutinib was developed with the goal of creating a more selective BTK inhibitor to minimize off-target effects. patsnap.comnih.gov Kinome profiling studies have demonstrated that acalabrutinib has a more focused kinase inhibition profile compared to first-generation inhibitors. nih.govaacrjournals.org This enhanced selectivity is attributed to its chemical structure, which reduces interactions with other kinases, particularly those with homologous cysteine residues. nih.govresearchgate.net
When compared to the first-generation BTK inhibitor, ibrutinib (B1684441), acalabrutinib exhibits a significantly higher degree of selectivity. nih.govdrugs.com While both drugs irreversibly bind to Cys481 in BTK, ibrutinib is known to inhibit several other kinases, which can lead to off-target effects. nih.govtargetedonc.com In contrast, acalabrutinib was designed to have minimal off-target activity. nih.govashpublications.org For instance, ibrutinib inhibits kinases such as EGFR, which can contribute to side effects, whereas acalabrutinib does not inhibit EGFR. nih.govfrontiersin.org This greater selectivity of acalabrutinib results in a more targeted inhibition of the BCR signaling pathway. patsnap.comdrugs.com
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
|---|---|---|
| BTK | 1.5 | 5.1 |
| BMX | <10 | <100 |
| ERBB4 | <10 | <100 |
| TEC | <10 | <100 |
| EGFR | <10 | >1000 |
| ITK | <10 | >1000 |
This table provides a comparative view of the half-maximal inhibitory concentrations (IC50) of Acalabrutinib and the first-generation BTK inhibitor, Ibrutinib, against a panel of kinases. The data illustrates the heightened selectivity of Acalabrutinib for BTK, as evidenced by its significantly higher IC50 values for off-target kinases such as EGFR and ITK, in contrast to the broader inhibition profile of Ibrutinib.
BTK belongs to the Tec family of kinases, which includes other members such as interleukin-2-inducible T-cell kinase (ITK) and tyrosine kinase expressed in hepatocellular carcinoma (TEC). nih.govaacrjournals.org While ibrutinib inhibits multiple Tec family kinases, acalabrutinib demonstrates significantly less activity against these off-target kinases. nih.govresearchgate.netnih.gov For example, ibrutinib is a potent inhibitor of ITK, which can affect T-cell function, whereas acalabrutinib has minimal activity against ITK. nih.govyoutube.com Similarly, while ibrutinib inhibits TEC, acalabrutinib shows weak inhibition of this kinase. researchgate.net This focused activity on BTK with less inhibition of other Tec family kinases is a key differentiator for acalabrutinib. nih.govtargetedonc.com
| Kinase | Ibrutinib Inhibition | Acalabrutinib Inhibition |
|---|---|---|
| BTK | Strong | Strong |
| ITK | Strong | Minimal/None |
| TEC | Strong | Weak |
This table presents a qualitative comparison of the inhibitory activity of Acalabrutinib and Ibrutinib against key members of the Tec family of kinases. The data highlights Acalabrutinib's superior selectivity for its primary target, BTK, with markedly reduced off-target effects on ITK and TEC compared to the broader inhibitory profile of Ibrutinib.
Modulation of Downstream Signaling Pathways in B-Cells
By inhibiting BTK, acalabrutinib effectively blocks the transmission of signals downstream of the B-cell receptor. nih.govnih.gov Activation of the BCR normally leads to the phosphorylation and activation of BTK, which in turn phosphorylates and activates phospholipase C gamma 2 (PLCγ2). nih.govfrontiersin.org The activation of PLCγ2 is a critical step that initiates a cascade of downstream signaling events, including the activation of pathways involving extracellular signal-regulated kinase (ERK) and protein kinase B (AKT), which ultimately promote B-cell survival and proliferation. nih.govnih.gov
Preclinical studies have shown that acalabrutinib treatment leads to a significant reduction in the phosphorylation of BTK itself, as well as downstream signaling molecules such as PLCγ2, ERK, and S6 kinase. nih.govnih.govnih.gov This inhibition of key signaling proteins disrupts the pro-survival signals that are essential for malignant B-cells, leading to an inhibition of their proliferation. patsnap.comnih.gov The potent on-target effects of acalabrutinib on these downstream signaling pathways underscore its mechanism of action in B-cell malignancies. nih.govaacrjournals.org
Impact on B-Cell Receptor (BCR) Signaling Cascade
The B-cell receptor signaling pathway is fundamental for the maturation, proliferation, and survival of B-cells. nih.govnih.gov In various B-cell malignancies, this pathway is often constitutively active, driving uncontrolled cell growth. The acalabrutinib enantiomer exerts its therapeutic effect by potently and irreversibly inhibiting BTK, a critical downstream effector of the BCR.
Upon engagement of the BCR by an antigen, a signaling cascade is initiated. This leads to the activation of BTK, which in turn activates downstream pathways essential for B-cell function. The acalabrutinib enantiomer forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK. nih.gov This irreversible binding effectively blocks the enzymatic activity of BTK, thereby halting the propagation of the BCR signal. aacrjournals.orgdrugs.com By disrupting this central signaling node, the acalabrutinib enantiomer effectively inhibits the downstream signaling pathways that promote the survival and proliferation of malignant B-cells. nih.gov
Effects on Phosphorylation of Key Signaling Molecules (e.g., PLCγ2, ERK, S6)
The inhibition of BTK by the acalabrutinib enantiomer has profound effects on the phosphorylation status of several key downstream signaling molecules. This targeted disruption of the signaling cascade is a hallmark of its mechanism of action.
Phospholipase C gamma 2 (PLCγ2): As a direct substrate of BTK, the phosphorylation and activation of PLCγ2 are significantly reduced following treatment with the acalabrutinib enantiomer. nih.gov This inhibition has been demonstrated in both preclinical models and clinical settings. nih.gov
Extracellular signal-regulated kinase (ERK): The acalabrutinib enantiomer also leads to a decrease in the phosphorylation of ERK, a key component of the MAPK signaling pathway that is involved in cell proliferation and survival. nih.govnih.gov
Ribosomal Protein S6 (S6): Inhibition of BTK by the acalabrutinib enantiomer results in reduced phosphorylation of S6, a component of the ribosome that plays a role in protein synthesis and cell growth. nih.govnih.gov This effect has been observed in mouse models of chronic lymphocytic leukemia (CLL). researchgate.net
The collective impact of the acalabrutinib enantiomer on these key signaling molecules is a comprehensive shutdown of the pro-survival and pro-proliferative signals originating from the BCR.
Cellular Biological Effects (in vitro)
The molecular effects of the acalabrutinib enantiomer translate into significant biological consequences for malignant B-cells and the surrounding immune environment, as demonstrated in in vitro studies.
Induction of Apoptosis in Malignant B-Cell Lines and Primary Cells
While the primary effect of the acalabrutinib enantiomer is the inhibition of proliferation and survival signals, it also contributes to the induction of apoptosis, or programmed cell death, in malignant B-cells. In vitro studies have shown that treatment with the acalabrutinib enantiomer leads to a modest induction of apoptosis in primary CLL cells. nih.gov This effect is thought to be a consequence of depriving the malignant cells of the essential survival signals provided by the BCR pathway.
Influence on Cell Migration and Chemokine Production
The acalabrutinib enantiomer has been shown to interfere with the migration and homing of malignant B-cells to protective microenvironments, such as the lymph nodes and bone marrow. This is achieved, in part, by inhibiting the production of chemokines, which are signaling proteins that attract cells to specific locations. In vitro studies have demonstrated that the acalabrutinib enantiomer can inhibit the production of chemokines like CCL3 and CCL4 by CLL cells. nih.gov This disruption of cell trafficking is a crucial aspect of its therapeutic efficacy, as it prevents malignant B-cells from accessing the survival signals present in their native microenvironment.
Effects on Immune Cell Functions (e.g., Macrophage Phagocytosis)
Beyond its direct effects on malignant B-cells, the acalabrutinib enantiomer also modulates the function of other immune cells. Unlike the first-generation BTK inhibitor ibrutinib, acalabrutinib is more selective and has minimal off-target effects on other kinases such as ITK and TEC, which are important for T-cell function. drugs.comashpublications.org This selectivity may contribute to a more favorable immune-related safety profile.
Studies have suggested that acalabrutinib treatment can help normalize the skewed T-cell profiles observed in CLL, leading to a reduction in exhausted T-cells and an improvement in their function. cllsociety.org While direct evidence on macrophage phagocytosis is still emerging, the modulation of the tumor microenvironment and the reduction of inhibitory signals from malignant cells could indirectly enhance the phagocytic activity of macrophages. Furthermore, unlike ibrutinib, acalabrutinib does not appear to interfere with antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent phagocytosis, important mechanisms for anti-CD20 monoclonal antibodies. nih.gov
Structure Activity Relationship Sar and Rational Drug Design of Acalabrutinib Analogues
Elucidation of Key Structural Motifs for BTK Binding and Selectivity
The binding of the acalabrutinib (B560132) enantiomer to BTK is characterized by a combination of a specific covalent interaction and several non-covalent interactions that contribute to its high affinity and selectivity. nih.gov The crystal structure of the BTK kinase domain in complex with acalabrutinib provides a clear picture of these critical interactions. rcsb.orgplos.orgosti.gov
Covalent Warhead: The core feature of acalabrutinib's interaction is the irreversible covalent bond formed between its reactive butynamide group and the sulfhydryl group of cysteine 481 (Cys481) located in the ATP-binding pocket of BTK. nih.govresearchgate.netnih.gov This Michael addition reaction permanently inactivates the enzyme. acs.org The reduced intrinsic reactivity of the butynamide "warhead" in acalabrutinib, compared to the acrylamide (B121943) moiety in ibrutinib (B1684441), is a key design feature that helps limit the inhibition of off-target kinases that also possess a cysteine residue at a similar position. nih.govresearchgate.net
Key Non-Covalent Interactions:
Hinge Region Binding: Like many kinase inhibitors, acalabrutinib forms hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone residues of Glu475 and Met477. plos.org
Pyridine (B92270) Group Interaction: The N-(pyridin-2-yl)benzamide group is a unique structural motif among covalent BTK inhibitors. plos.org This part of the molecule extends into a back pocket of the active site, where the pyridine group forms strong CH-π interactions with the side chain of Leu460. plos.org
Other Hydrophobic and Hydrogen Bonding Interactions: The molecule's orientation allows for additional stabilizing interactions. These include hydrogen bonds with Ser538 and Asp539 and close contacts with the side chains of Met449 and Phe540. plos.org This deeper binding pose is a distinguishing feature compared to other inhibitors. plos.org
The combination of these specific interactions explains the high selectivity of acalabrutinib. nih.gov It shows minimal to no inhibition of other kinases such as ITK, EGFR, TEC, and various members of the SRC family, which are known off-targets of ibrutinib and are associated with certain adverse effects. drugbank.comnih.gov
| Interacting BTK Residue | Type of Interaction | Acalabrutinib Moiety Involved | Reference |
| Cys481 | Covalent Bond | Butynamide | researchgate.net, nih.gov, nih.gov |
| Met477 | Hydrogen Bond (Backbone) | Amide | plos.org |
| Glu475 | Hydrogen Bond (Backbone) | Amide | plos.org |
| Leu460 | CH-π Interaction | Pyridine Ring | plos.org |
| Ser538 | Hydrogen Bond | Amide | plos.org |
| Asp539 | Hydrogen Bond | Amide | plos.org |
| Met449 | Hydrophobic Contact | Phenyl Ring | plos.org |
| Phe540 | Hydrophobic Contact | Phenyl Ring | plos.org |
Computational Approaches in Acalabrutinib Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, particularly in the lead optimization phase. nih.gov For BTK inhibitors, these methods have been crucial for understanding binding mechanisms, predicting affinity, and refining molecular structures to enhance potency and selectivity. nih.gov
Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. acs.org For acalabrutinib and its analogues, docking studies help visualize and analyze the key interactions within the BTK active site, such as the covalent attachment to Cys481 and the hydrogen bonds with the hinge region. plos.orgresearchgate.net
Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex over time. These simulations can confirm the stability of the binding pose predicted by docking and reveal subtle conformational changes in both the inhibitor and the protein. acs.org MD simulations have been used to investigate the binding mechanisms of both reversible and irreversible inhibitors to BTK, highlighting the importance of residues like Met477 and Glu475 and the conformational state of the kinase.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity. A pharmacophore model for BTK inhibitors can be generated based on the known structures of active compounds like acalabrutinib. This model then serves as a 3D query in virtual screening, a computational technique used to search large databases of small molecules to identify new potential inhibitors that match the pharmacophore. This approach allows for the rapid identification of novel chemical scaffolds that could be developed into new BTK inhibitors.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a series of acalabrutinib analogues, a QSAR model could be developed to predict the BTK inhibitory potency based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Such models are valuable during lead optimization as they can help prioritize the synthesis of new analogues with the highest predicted activity, thereby saving time and resources.
Design and Synthesis of Novel Acalabrutinib Analogues with Modified Selectivity Profiles
The design and synthesis of novel analogues based on the acalabrutinib scaffold aim to further refine its pharmacological properties, such as improving potency or altering the selectivity profile. nih.gov The development of second-generation inhibitors like acalabrutinib was itself a process of modifying a known scaffold (that of ibrutinib) to achieve greater selectivity. nih.govresearchgate.net
The rational design of new analogues would focus on modifying the key structural motifs identified in the SAR studies. For instance:
Warhead Modification: While the butynamide group is key to acalabrutinib's reduced off-target activity, other electrophilic groups (e.g., epoxides, alternative α,β-unsaturated systems) could be explored to fine-tune reactivity and covalent binding kinetics. x-chemrx.com
Scaffold Hopping: Replacing the core imidazo[1,5-a]pyrazine (B1201761) structure with other heterocyclic systems (e.g., pyrazolo-pyrimidines, triazines) while maintaining the crucial pharmacophoric features could lead to novel intellectual property and potentially improved drug-like properties. nih.gov
Modification of the Pyridine Benzamide (B126) Moiety: Altering the substitution pattern on the N-(pyridin-2-yl)benzamide portion could modulate the interactions in the back pocket of the active site, potentially enhancing selectivity among different kinases.
The synthesis of these analogues involves multi-step chemical processes, often requiring careful control of reaction conditions to build the complex heterocyclic core and attach the chiral side chain and the covalent warhead. researchgate.netjustia.com
Stereoselective Design Principles for BTK Inhibitors
Chirality is a critical factor in drug design, as different enantiomers of a molecule can have vastly different pharmacological activities and metabolic profiles. nih.govvt.edu Acalabrutinib possesses a single chiral center at the pyrrolidine (B122466) ring, meaning it exists as two enantiomers (R and S). nih.govresearchgate.net
The clinically active form of the drug is the (S)-enantiomer, specifically 4-{8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(2-pyridyl)benzamide. nih.govjustia.com The rational design of acalabrutinib therefore focused on ensuring that the final molecule has the correct stereochemistry. The (R)-enantiomer is considered an impurity. nih.govresearchgate.net
The stereoselective design principle is to create a molecule where the three-dimensional arrangement of atoms is optimized for binding to the target. In this case, the (S)-configuration correctly orients the imidazo[1,5-a]pyrazine core for interactions in the active site and positions the butynamide warhead for the covalent reaction with Cys481. The synthesis of acalabrutinib must be stereocontrolled to produce the desired (S)-enantiomer in high purity, a common requirement in modern pharmaceutical manufacturing. acs.orgunife.it The development of robust analytical methods, such as chiral chromatography, is also essential to separate and quantify the enantiomers, ensuring the quality and purity of the final active pharmaceutical ingredient. nih.govresearchgate.net
Preclinical Pharmacological and Biological Investigations of Acalabrutinib
In Vitro Cellular Assays for Potency and Efficacy
The initial preclinical evaluation of acalabrutinib (B560132) involved a series of in vitro cellular assays to determine its biological activity against cancerous B-cells. These assays confirmed its potent on-target effects and provided the basis for further in vivo studies.
Studies utilizing B-cell malignancy cell lines have demonstrated the direct anti-proliferative and cytotoxic effects of acalabrutinib. In the canine B-cell lymphoma cell line, CLBL1, acalabrutinib significantly inhibited cell proliferation at concentrations as low as 1µM. plos.orgnih.gov This inhibition was dose-dependent and was accompanied by a reduction in the percentage of viable cells over time. plos.orgnih.gov Both ibrutinib (B1684441) and acalabrutinib were shown to induce apoptosis in chronic lymphocytic leukemia (CLL) B cells at concentrations of ≥1 μM. nih.gov
| Cell Line | Assay Type | Key Finding | Effective Concentration | Reference |
|---|---|---|---|---|
| CLBL1 (Canine B-cell Lymphoma) | Proliferation Assay | Significantly decreased cell proliferation compared to vehicle control. | 1µM | plos.orgnih.gov |
| CLBL1 (Canine B-cell Lymphoma) | Viability Assay | Reduced percentage of viable cells (negative for PI and Annexin V). | Dose-dependent | plos.orgnih.gov |
| Primary CLL B-cells | Apoptosis Assay (Cleaved PARP) | Induced apoptosis. | ≥1µM | nih.gov |
To better understand its effects in a more physiologically relevant context, acalabrutinib was evaluated using primary cells from patients with B-cell malignancies. In ex vivo assays using primary CLL patient mononuclear cells, acalabrutinib proved to be as potent as the first-generation BTK inhibitor, ibrutinib, in inhibiting BTK and its downstream signaling pathways. nih.gov Similarly, in primary canine lymphoma cells treated ex vivo, acalabrutinib demonstrated dose-dependent inhibition of BTK autophosphorylation and downstream targets at concentrations as low as 0.01µM. plos.org
Functional studies also highlighted acalabrutinib's selectivity. Unlike ibrutinib, which significantly inhibits NK-cell degranulation—a key mechanism for anti-CD20 antibody efficacy—acalabrutinib was only mildly inhibitory at higher concentrations. nih.gov This suggests a potential advantage for combination therapies with monoclonal antibodies like obinutuzumab. nih.gov
In Vivo Efficacy Studies in Animal Models of Hematological Malignancies
Following promising in vitro results, the efficacy of acalabrutinib was assessed in several animal models that mimic human B-cell cancers. These studies were crucial in validating its anti-tumor activity and on-target effects in a living system.
The human primary CLL xenograft model, where primary CLL cells are engrafted into immunodeficient NSG (NOD/scid/γc null) mice, was used to evaluate acalabrutinib's in vivo activity. nih.govnih.gov In this model, treatment with acalabrutinib resulted in significant on-target effects, including decreased phosphorylation of key downstream signaling molecules like PLCγ2 and ERK. nih.govresearchgate.net This inhibition of BCR signaling led to a significant reduction in CLL cell proliferation and a decreased tumor burden in the spleens of treated mice compared to the vehicle-treated control group. nih.govnih.govresearchgate.net
To assess efficacy in a more aggressive disease model, the TCL1 adoptive transfer model was used. nih.gov In this model, leukemic cells from Eμ-TCL1 transgenic mice are transplanted into recipient mice. nih.govresearchgate.net Treatment with acalabrutinib potently inhibited BCR signaling and, most notably, resulted in a significant increase in the survival of the mice compared to those receiving the vehicle. nih.govresearchgate.net
Pharmacodynamic Biomarker Evaluation in Preclinical Systems
Pharmacodynamic (PD) studies were essential to confirm that acalabrutinib effectively engages its target, BTK, and modulates downstream signaling pathways in preclinical systems. In both xenograft and transgenic mouse models, acalabrutinib treatment led to potent, on-target decreases in the activation of key signaling molecules, including BTK, PLCγ2, ERK, and S6. nih.govnih.govresearchgate.net
A key pharmacodynamic marker is BTK occupancy, which measures the percentage of BTK enzyme that is bound by the inhibitor. In vivo evaluation in mice demonstrated that acalabrutinib is more potent than ibrutinib. researchgate.net Studies have shown that the level and duration of BTK occupancy correlate with in vivo efficacy. researchgate.net In clinical studies that followed, BTK occupancy in patients exceeded 96% four hours after dosing. nih.gov The estimated rate of new BTK synthesis, which is necessary to overcome the irreversible inhibition, was found to vary widely among individuals. nih.gov These preclinical and subsequent clinical PD analyses confirmed that acalabrutinib achieves strong and sustained on-target effects. nih.gov
BTK Occupancy and Target Engagement Studies
Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, has been extensively studied in preclinical models to determine its target engagement and occupancy of the BTK enzyme. These studies have consistently demonstrated that acalabrutinib achieves high and sustained occupancy of BTK in various animal models, a key factor in its therapeutic efficacy.
In a preclinical study utilizing two distinct mouse models of chronic lymphocytic leukemia (CLL), the TCL1 adoptive transfer model and a human primary CLL xenograft model, acalabrutinib treatment led to significant and sustained inhibition of BTK. nih.gov In the TCL1 model, BTK occupancy was measured in splenocytes after one and four weeks of treatment, showing consistent and high levels of engagement with its target. nih.gov Similarly, in canine models of B-cell non-Hodgkin lymphoma, acalabrutinib demonstrated high BTK target occupancy in both peripheral blood B-cells and lymphoma aspirates. nih.gov At the lowest dose cohort of 2.5 mg/kg once daily, BTK occupancy ranged from 83% to 99% after seven days of treatment, with higher doses achieving complete target coverage.
These findings from both murine and canine models underscore the potent and durable binding of acalabrutinib to BTK in vivo, confirming its on-target activity.
Interactive Data Table: BTK Occupancy in Preclinical Models
| Model | Tissue/Cell Type | Treatment Duration | BTK Occupancy (%) | Reference |
|---|---|---|---|---|
| TCL1 Adoptive Transfer Mouse Model | Splenocytes | 1 and 4 weeks | High and Sustained | nih.gov |
| Canine B-Cell Non-Hodgkin Lymphoma | Peripheral Blood B-cells | 7 days (2.5 mg/kg QD) | 83-99 | nih.gov |
| Canine B-Cell Non-Hodgkin Lymphoma | Lymphoma Aspirates | 7 days (2.5 mg/kg QD) | High | nih.gov |
| Canine B-Cell Non-Hodgkin Lymphoma | Peripheral Blood B-cells | Higher Doses | Complete | nih.gov |
Measurement of Downstream Pathway Modulation in Tissues
The high BTK occupancy achieved by acalabrutinib translates into effective modulation of downstream signaling pathways critical for B-cell proliferation and survival. Preclinical studies have demonstrated significant inhibition of key signaling molecules following acalabrutinib administration in various tissue compartments.
In the human CLL NSG xenograft mouse model, treatment with acalabrutinib resulted in a marked decrease in the phosphorylation of phospholipase C gamma 2 (PLCγ2) and extracellular signal-regulated kinase (ERK), both crucial downstream effectors of BTK signaling. nih.gov This inhibition of downstream pathways was associated with a significant reduction in CLL cell proliferation within the spleens of treated mice. nih.gov
Further evidence of downstream pathway modulation was observed in the aggressive TCL1 adoptive transfer model. In this model, acalabrutinib treatment led to decreased phosphorylation of BTK itself, as well as PLCγ2 and the ribosomal protein S6. nih.gov In canine models of B-cell lymphoma, acalabrutinib potently inhibited the activity of BTK and its downstream effectors in both a canine B-cell lymphoma cell line (CLBL1) and primary canine lymphoma cells. nih.gov Specifically, a dose-dependent inhibition of BTK autophosphorylation and downstream targets was observed. nih.gov
These collective findings from various preclinical models confirm that acalabrutinib's engagement of BTK effectively dampens the B-cell receptor signaling cascade in tissues, providing a clear mechanism for its anti-tumor activity.
Interactive Data Table: Downstream Pathway Modulation by Acalabrutinib in Preclinical Models
| Model | Tissue/Cell Type | Inhibited Downstream Molecules | Observed Effect | Reference |
|---|---|---|---|---|
| Human CLL NSG Xenograft Mouse Model | Spleen | p-PLCγ2, p-ERK | Decreased CLL cell proliferation | nih.gov |
| TCL1 Adoptive Transfer Mouse Model | Not specified | p-BTK, p-PLCγ2, p-S6 | Inhibition of BCR signaling | nih.gov |
| Canine B-Cell Non-Hodgkin Lymphoma | CLBL1 cell line, primary lymphoma cells | p-BTK and downstream effectors | Inhibition of BTK activity | nih.gov |
Investigation of Off-Target Effects in Preclinical Systems
Acalabrutinib was designed to be a more selective inhibitor of BTK compared to the first-in-class inhibitor, ibrutinib, with the aim of minimizing off-target effects. nih.gov Preclinical investigations have focused on characterizing its kinase selectivity profile and its impact on non-malignant cell populations.
Non-BTK Kinase Inhibition in Animal Models
Biochemical assays have demonstrated that acalabrutinib is a highly selective BTK inhibitor. nih.gov In a broad kinase panel screening, acalabrutinib exhibited minimal inhibition of other kinases compared to ibrutinib. researchgate.net For instance, ibrutinib has been shown to inhibit other TEC family kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC, as well as epidermal growth factor receptor (EGFR). nih.gov In contrast, acalabrutinib has significantly less activity against these off-target kinases. nih.gov
Preclinical studies have highlighted this difference in selectivity. For example, ibrutinib's inhibition of ITK is thought to contribute to some of its observed effects on T-cells. onclive.com In a preclinical model of CLL, treatment with ibrutinib, but not acalabrutinib, led to an increase in monocytic myeloid-derived suppressor cells (MDSCs), an effect potentially linked to ITK inhibition. onclive.com This greater selectivity of acalabrutinib is predicted to result in a more favorable safety profile by avoiding the inhibition of kinases that can lead to unwanted side effects. frontiersin.org
Interactive Data Table: Kinase Selectivity of Acalabrutinib vs. Ibrutinib
| Kinase | Acalabrutinib Inhibition | Ibrutinib Inhibition | Reference |
|---|---|---|---|
| ITK | Minimal | Yes | nih.govonclive.com |
| TEC | Minimal | Yes | nih.gov |
| EGFR | Minimal | Yes | nih.gov |
| SRC family kinases | Minimal | Yes | frontiersin.org |
Impact on Non-Malignant Cell Populations in vitro and in vivo
The improved kinase selectivity of acalabrutinib translates to a more targeted impact on non-malignant cell populations compared to ibrutinib. This has been particularly evident in studies investigating effects on platelets and T-lymphocytes.
Platelets: Ibrutinib is known to affect platelet function, which can contribute to bleeding events. nih.gov Preclinical in vitro studies have shown that acalabrutinib has a less pronounced effect on platelet aggregation compared to ibrutinib. nih.gov While ibrutinib can inhibit platelet activation downstream of the collagen receptor GPVI, acalabrutinib demonstrates a better profile with regard to platelet function. nih.gov
T-Lymphocytes: The off-target inhibition of kinases like ITK and SRC family kinases by ibrutinib can impact T-cell signaling. nih.govscispace.com In contrast, acalabrutinib has been shown to have different and less pronounced effects on signaling events in primary T-lymphocytes, including the phosphorylation of LCK and SRC kinases. scispace.com This suggests that acalabrutinib may have a lesser impact on T-cell function compared to ibrutinib. nih.gov
Other Immune Cells: In vitro studies have also explored the effects of acalabrutinib on other immune cells. Unlike ibrutinib, acalabrutinib did not interfere with antibody-dependent cellular cytotoxicity (ADCC) or antibody-dependent cellular phagocytosis (ADCP) mediated by anti-CD20 antibodies. nih.gov Ibrutinib was found to strongly inhibit natural killer (NK) cell degranulation, whereas acalabrutinib had only a mild inhibitory effect. nih.gov Furthermore, in a preclinical CLL model, acalabrutinib treatment led to a greater restoration of macrophages in the spleen compared to ibrutinib. onclive.com
These findings from preclinical in vitro and in vivo studies indicate that the higher selectivity of acalabrutinib results in a more favorable profile regarding its impact on non-malignant cell populations, which may contribute to its distinct clinical safety profile.
Mechanisms of Acquired Resistance to Acalabrutinib in Preclinical Models
Identification of BTK Mutations Conferring Resistance (e.g., C481S, C481R, C481Y, T474I)
The most prevalent mechanism of acquired resistance to acalabrutinib (B560132), similar to the first-generation inhibitor ibrutinib (B1684441), is the emergence of missense mutations within the BTK gene. researchgate.netnih.gov These mutations typically occur at the Cysteine 481 (C481) residue, which is the site of covalent binding for irreversible BTK inhibitors. mdpi.comashpublications.org The substitution of this cysteine with another amino acid, such as serine (C481S), disrupts the irreversible bond formation, thereby reducing the inhibitor's potency. nih.gov
Preclinical studies and sequencing of samples from relapsing patients have identified several key mutations:
BTK C481S: This is the most frequently observed mutation in patients who develop resistance to acalabrutinib. researchgate.netnih.gov It changes the binding of acalabrutinib from irreversible to reversible, significantly diminishing its inhibitory effect. researchgate.net
BTK C481R and C481Y: Although less common than C481S, substitutions of cysteine 481 with arginine (R) or tyrosine (Y) have also been detected in preclinical and clinical settings of acalabrutinib resistance. researchgate.netmdpi.com
BTK T474I: Mutations at the threonine 474 "gatekeeper" residue, such as T474I, represent another mechanism of resistance. mdpi.comnih.gov This mutation can reduce the binding affinity of acalabrutinib. nih.gov In some cases, the T474I mutation has been found to co-occur with the C481S mutation, potentially conferring a higher degree of resistance. researchgate.netmdpi.comnih.gov
In a study analyzing patients who relapsed on acalabrutinib, BTK C481 mutations were detected in a significant majority (69%) of cases, with C481S being the most common. researchgate.netnih.gov The emergence of these mutations highlights the strong selective pressure exerted by the drug on the target protein. onclive.com
Table 1: Key BTK Mutations Associated with Acalabrutinib Resistance in Preclinical and Clinical Studies
| Mutation | Type | Consequence | Frequency | Co-occurring Mutations |
| C481S | Covalent Binding Site | Prevents irreversible binding, reducing drug potency. nih.gov | Most common. researchgate.netnih.gov | Can co-occur with T474I or PLCG2 mutations. researchgate.netnih.gov |
| C481R | Covalent Binding Site | Prevents irreversible binding. researchgate.net | Less common. researchgate.netmdpi.com | - |
| C481Y | Covalent Binding Site | Prevents irreversible binding. researchgate.net | Less common. researchgate.netmdpi.com | - |
| T474I | Gatekeeper Residue | May disrupt drug binding. nih.gov | Observed in a subset of resistant cases. mdpi.comnih.gov | Often co-occurs with C481S. mdpi.comnih.gov |
Role of Downstream Signaling Pathway Mutations (e.g., PLCG2 Mutations)
Resistance to acalabrutinib can also arise from mutations in genes downstream of BTK in the BCR signaling cascade. The most notable of these are gain-of-function mutations in PLCG2, the gene encoding Phospholipase Cγ2, a direct substrate of BTK. researchgate.netnih.gov
These PLCG2 mutations render the protein constitutively active or hypersensitive to upstream signals, allowing it to propagate BCR signaling even when BTK is effectively inhibited by acalabrutinib. nih.govnih.gov This bypass mechanism allows the malignant B-cells to maintain their pro-survival signaling. In preclinical studies, specific PLCG2 mutations, such as R665W and S707Y, have been shown to confer resistance to BTK inhibitors. nih.gov While mutations in BTK are the predominant cause of resistance to acalabrutinib, PLCG2 mutations have been identified, sometimes co-existing with BTK C481S mutations. researchgate.netnih.gov
In Vitro and In Vivo Models for Studying Resistance Development
The study of acalabrutinib resistance has been facilitated by the development of various preclinical models that recapitulate the clinical scenario. nih.gov
In Vitro Models: A common approach involves the use of B-cell malignancy cell lines, such as the chronic lymphocytic leukemia (CLL) cell line MEC-1. nih.gov These cells can be genetically engineered using lentiviral transduction to stably overexpress wild-type BTK or specific mutant forms like BTK C481S and C481R. nih.govashpublications.org These engineered cell lines serve as powerful tools to study the biochemical consequences of the mutations, assess the potency of different inhibitors, and screen for new therapeutic strategies to overcome resistance. nih.gov For instance, treating these cells with acalabrutinib can confirm the reduced efficacy against the mutant BTK. jnjmedicalconnect.com
In Vivo Models: To study resistance in a more complex biological system, xenograft mouse models are employed. nih.gov In this setup, immunodeficient mice (e.g., Rag2−/−γc−/− mice) are transplanted with the engineered cell lines harboring BTK mutations. nih.govashpublications.org These models allow researchers to observe the growth of resistant tumors and evaluate the efficacy of novel therapies in a living organism. aacrjournals.org Additionally, C481S knock-in mouse models have been developed, where the mutation is integrated into the mouse's genome. researchgate.netki.se These mice are resistant to irreversible BTK inhibitors like acalabrutinib from the outset and provide a clean system for testing drugs designed to overcome this specific resistance mechanism. researchgate.net
Advanced Research Directions and Future Perspectives on Acalabrutinib Enantiomer
Exploration of Acalabrutinib's Stereochemistry in Other Kinase Systems
The enhanced selectivity of acalabrutinib (B560132) is a key differentiator from the first-generation BTK inhibitor, ibrutinib (B1684441). nih.govresearchgate.net This improved selectivity is largely attributed to its unique chemical structure and stereochemistry, which results in more specific binding to the Cys481 residue within the ATP-binding pocket of BTK. researchgate.netnih.gov While ibrutinib inhibits other kinases with a homologous cysteine residue, such as EGFR, TEC, and ITK, acalabrutinib demonstrates significantly less activity against these off-target kinases. nih.govmdpi.com
The N-(pyridin-2-yl)benzamide group of acalabrutinib binds deeply into a hydrophobic back pocket of the BTK active site. nih.gov Although this binding pocket is highly conserved among many off-target kinases, the specific stereochemical arrangement of the acalabrutinib molecule is thought to be a primary reason for its greater selectivity. nih.gov However, it is also suggested that this unique group may not be the sole determinant of its improved selectivity profile. nih.gov
Biochemical and cellular assays have demonstrated the higher selectivity of acalabrutinib compared to ibrutinib. For instance, acalabrutinib shows minimal inhibition of key off-target kinases like epidermal growth factor receptor (EGFR) and interleukin-2-inducible T-cell kinase (ITK). nih.gov The reduced intrinsic reactivity of acalabrutinib's butynamide group also plays a role in limiting the inhibition of other kinases with potential for cysteine-mediated covalent binding. nih.gov
A comparative analysis of the kinase selectivity of different BTK inhibitors highlights the nuanced interactions governed by their stereochemistry.
| Kinase | Acalabrutinib Inhibition | Ibrutinib Inhibition | Rationale for Differential Inhibition |
| BTK | Potent, covalent binding to Cys481 | Potent, covalent binding to Cys481 | Both are effective on-target inhibitors. |
| EGFR | Not inhibited | Inhibited | Acalabrutinib's structure and stereochemistry prevent effective binding. nih.govmdpi.com |
| ITK | Not inhibited | Inhibited | The specific conformation of acalabrutinib does not favor interaction with ITK's active site. nih.govmdpi.com |
| TEC | Less active than ibrutinib | Inhibited | Differences in the active site conformation and the inhibitor's stereochemistry lead to reduced affinity for acalabrutinib. mdpi.com |
| SRC-family kinases | Less pronounced effects | More pronounced effects | Acalabrutinib's higher selectivity results in fewer off-target effects on these kinases, which are implicated in platelet activation. nih.gov |
Future research will likely focus on co-crystallization studies of acalabrutinib with a broader range of kinases to elucidate the precise stereochemical and structural determinants of its selectivity. This will provide a deeper understanding of the molecular interactions that govern its binding profile and could inform the design of even more selective kinase inhibitors in the future.
Novel Applications of Acalabrutinib in Non-Oncological Preclinical Disease Models
The role of BTK is not limited to B-cell malignancies; it is also a crucial component in the signaling pathways of various immune cells, including monocytes, macrophages, and mast cells. nih.gov This has prompted investigations into the therapeutic potential of acalabrutinib in a range of non-oncological diseases, particularly those with an inflammatory or autoimmune basis. mdpi.com
Preclinical studies have provided evidence for the efficacy of acalabrutinib in several non-oncological models:
Autoimmune Diseases : Given BTK's role in B-cell activation and autoantibody production, acalabrutinib is being explored in autoimmune conditions. Clinical trials are underway to evaluate its efficacy in autoimmune hemolytic anemia and rheumatoid arthritis. frontiersin.org The rationale is that by inhibiting BTK, acalabrutinib can dampen the aberrant B-cell activity that drives these diseases.
Allergic Diseases : BTK is involved in the IgE-FcεRI-mediated activation of mast cells and basophils, key players in allergic reactions. frontiersin.org Preclinical evidence suggests that acalabrutinib can effectively inhibit this pathway, indicating its potential as a treatment for allergic conditions. nih.govfrontiersin.org
Inflammatory Conditions : In a mouse model of LPS/galactosamine-induced hepatic damage, acalabrutinib demonstrated protective effects by reducing the infiltration of macrophages and decreasing levels of the chemokine MCP-1 through the inhibition of TLR4-induced NF-κB activation. frontiersin.org
COVID-19 : Acalabrutinib has been investigated for its potential to mitigate the severe inflammatory response, or "cytokine storm," associated with severe COVID-19. frontiersin.org By inhibiting BTK in myeloid cells, acalabrutinib can reduce the production of inflammatory cytokines like IL-6, potentially improving oxygenation and patient outcomes. frontiersin.orgfrontiersin.org
These preclinical findings are promising and have paved the way for clinical trials to assess the safety and efficacy of acalabrutinib in these and other non-oncological indications. researchgate.net The high selectivity of acalabrutinib may offer a favorable safety profile for long-term treatment often required in chronic inflammatory and autoimmune diseases.
Integration of Advanced Computational Methods in Future Research
Advanced computational methods are becoming indispensable tools in drug discovery and development, and they hold significant promise for future research on acalabrutinib. acs.org These methods can provide detailed insights into the molecular interactions between acalabrutinib and its targets, helping to explain its efficacy and selectivity, and guiding the development of next-generation inhibitors.
Key applications of computational methods in acalabrutinib research include:
Molecular Dynamics (MD) Simulations : MD simulations can be used to model the dynamic behavior of acalabrutinib when bound to BTK. acs.org These simulations can reveal the conformational changes that occur upon binding and the stability of the drug-target complex. Furthermore, MD simulations are being employed to study the impact of mutations in BTK, such as C481S, on the binding affinity of acalabrutinib, which is crucial for understanding and overcoming drug resistance. acs.org
Free Energy Calculations : Rigorous free energy methods can be used to predict the binding affinity of acalabrutinib and its analogs to BTK and other kinases. acs.org This information is invaluable for structure-based drug design and for understanding the molecular basis of its selectivity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations : QM/MM simulations can provide a detailed understanding of the covalent bond formation between acalabrutinib and the Cys481 residue in BTK. researchgate.net This level of detail is essential for designing inhibitors with optimized reactivity and selectivity.
In Silico Screening : Computational screening of large compound libraries can identify novel scaffolds that could be developed into new BTK inhibitors with different properties.
The crystal structure of the BTK kinase domain in complex with acalabrutinib provides a high-resolution starting point for these computational studies. nih.govosti.govrcsb.orgresearchgate.net By integrating these advanced computational approaches with experimental data, researchers can accelerate the discovery of new therapeutic applications for acalabrutinib and design novel inhibitors with even more desirable pharmacological profiles.
Development of Acalabrutinib-Based Chemical Probes for BTK Pathway Research
Chemical probes are essential tools for dissecting the complexities of cellular signaling pathways. The development of chemical probes based on the acalabrutinib scaffold can provide invaluable insights into the biology of BTK and its role in health and disease.
A potent and selective biotinylated probe has been developed based on the chemical structure of acalabrutinib. researchgate.net This probe has been instrumental in correlating BTK target occupancy with pharmacodynamic markers in both preclinical and clinical studies. researchgate.net Such probes are critical for:
Target Engagement Studies : Acalabrutinib-based probes can be used to quantify the extent and duration of BTK engagement in cells and tissues. This is crucial for optimizing dosing regimens and understanding the relationship between target occupancy and clinical response.
Identifying Novel BTK-Interacting Proteins : By incorporating photo-affinity labels or other reactive groups into the acalabrutinib scaffold, researchers can develop probes to capture and identify novel proteins that interact with BTK. This can uncover new aspects of BTK signaling and function.
Visualizing BTK in Live Cells : Fluorescently labeled acalabrutinib analogs can be used as imaging probes to visualize the subcellular localization and dynamics of BTK in real-time. This can provide a deeper understanding of how BTK functions in different cellular contexts.
The design of these chemical probes requires a careful balance between maintaining high affinity and selectivity for BTK and incorporating the necessary reporter or reactive moieties. The highly selective nature of the acalabrutinib scaffold makes it an excellent starting point for the development of such sophisticated research tools. Future efforts in this area will likely focus on creating a broader range of probes with diverse functionalities to further interrogate the multifaceted roles of the BTK pathway.
Q & A
Q. What experimental methods are recommended for isolating the (R)- and (S)-enantiomers of Acalabrutinib?
To isolate enantiomers, chiral separation techniques such as semi-preparative supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) with chiral stationary phases are commonly used. These methods enable high-resolution separation based on enantioselective interactions. For example, SFC offers advantages in efficiency and solvent consumption, making it suitable for scalable purification . Post-separation, verify enantiomeric purity using polarimetry or circular dichroism (CD) spectroscopy, and confirm absolute configuration via computational modeling (e.g., density functional theory) paired with experimental electronic/vibrational CD spectra .
Q. How can researchers determine the enantiomeric excess (ee) and absolute configuration of Acalabrutinib enantiomers?
Quantify enantiomeric excess using chiral analytical chromatography (e.g., HPLC with a chiral column) and calculate ee from peak area ratios. For absolute configuration, combine X-ray crystallography (if suitable crystals are obtainable) with spectroscopic techniques like electronic CD (ECD) or vibrational CD (VCD). Theoretical calculations of CD spectra using quantum mechanical software (e.g., Gaussian) can validate experimental results .
Q. What in vitro assays are critical for evaluating the bioactivity of Acalabrutinib enantiomers?
Key assays include:
- BTK kinase inhibition assays (e.g., time-resolved fluorescence resonance energy transfer (TR-FRET)) to compare IC₅₀ values of enantiomers.
- Cellular assays using B-cell lymphoma lines to assess apoptosis, proliferation, and downstream signaling (e.g., phospho-BTK/PLCγ2 levels via Western blot).
Ensure enantiomeric stability during assays by monitoring racemization under experimental conditions (e.g., pH, temperature) .
Advanced Research Questions
Q. How should researchers resolve contradictions in enantiomer-specific activity data (e.g., conflicting IC₅₀ values between studies)?
Potential sources of discrepancy include:
- Chiral impurity : Verify enantiomeric purity (>98%) via analytical chromatography .
- Assay conditions : Control variables like solvent polarity, protein binding, and cellular permeability.
- Metabolic interconversion : Use stable isotope labeling or LC-MS/MS to track enantiomer integrity in biological matrices .
Publish raw chromatograms, spectral data, and assay protocols to enhance reproducibility .
Q. What synthetic strategies optimize enantioselective synthesis of Acalabrutinib?
Compare asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed cross-coupling) versus kinetic resolution of racemates. Asymmetric routes may offer higher enantiomeric excess but require extensive catalyst screening. Kinetic resolution via enzymatic or chemical methods is scalable but may necessitate iterative purification. Document reaction conditions (e.g., temperature, catalyst loading) and characterize intermediates via NMR and mass spectrometry .
Q. How do structural modifications of Acalabrutinib’s chiral center impact BTK binding kinetics?
Use molecular docking and molecular dynamics simulations to model enantiomer-BTK interactions. Key parameters include:
Q. What are the methodological challenges in assessing enantiomer-specific toxicity and pharmacokinetics (PK)?
Challenges include:
- In vivo racemization : Use stereospecific bioanalytical methods (e.g., chiral LC-MS/MS) to monitor enantiomer ratios in plasma/tissues.
- Species-dependent metabolism : Compare PK in multiple models (e.g., murine vs. humanized liver chimeric mice).
Report enantiomer-specific clearance, volume of distribution, and metabolite profiles .
Methodological & Reproducibility Considerations
Q. How can researchers ensure reproducibility in enantiomer characterization studies?
- Detailed experimental protocols : Include chiral column specifications (e.g., Daicel CHIRALPAK® IG-3), mobile phase composition, and flow rates.
- Data transparency : Provide raw chromatograms, spectral curves, and computational input files in supplementary materials.
- Cross-validation : Compare results with orthogonal methods (e.g., NMR anisotropy for ee vs. chromatography) .
Q. What computational tools are recommended for predicting enantiomer behavior in biological systems?
- Molecular modeling : Schrödinger Suite, AutoDock Vina.
- CD spectra prediction : ORCA (for ECD/VCD), Gaussian (DFT calculations).
- Metabolism prediction : SwissADME, CypReact.
Validate predictions with experimental data and disclose software parameters (e.g., basis sets, solvation models) .
Emerging Research Directions
Q. What are the implications of chiral switching (e.g., from racemate to single enantiomer) for Acalabrutinib’s therapeutic profile?
Chiral switching may alter efficacy, toxicity, and drug-drug interactions. Design comparative studies to assess:
Q. How can enantioselective environmental fate studies inform preclinical development?
Apply techniques from environmental chemistry (e.g., enantiomer fraction (EF) analysis via LC-MS/MS) to assess stability in biorelevant media (e.g., simulated gastric fluid). Prioritize enantiomers with lower abiotic degradation rates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
